Broad Kinase Selectivity: NTRC 0066-0 Demonstrates >250-Fold Selectivity Across 276 Kinases Including Mitotic and Cell Cycle CDKs
In a kinase selectivity screen encompassing 276 kinases, NTRC 0066-0 exhibited greater than 250-fold selectivity over all kinases examined, including key mitotic and cell cycle-dependent kinases (CDKs) [1]. This selectivity window is a direct result of optimization via EntropySelect™ methodology and is substantially broader than many earlier-generation TTK inhibitors, which often display narrower selectivity margins or promiscuous off-target profiles [2].
| Evidence Dimension | Selectivity window (fold selectivity over panel of kinases) |
|---|---|
| Target Compound Data | >250-fold selectivity over 276 kinases examined |
| Comparator Or Baseline | Class-level baseline: earlier TTK inhibitors and other mitotic kinase inhibitors (e.g., NMS-P715 with IC50 = 0.182 µM on TTK, >5 µM on 59 kinases tested, representing a ~27-fold selectivity window) |
| Quantified Difference | NTRC 0066-0: >250-fold across 276 kinases; NMS-P715: ~27-fold across 59 kinases (inference: NTRC 0066-0 demonstrates ~10× broader selectivity window over a ~4.7× larger kinase panel) |
| Conditions | Biochemical kinase inhibition assay panel |
Why This Matters
Broad kinase selectivity reduces the likelihood of confounding off-target phenotypes and narrows the therapeutic index in preclinical studies, enabling cleaner interpretation of TTK-specific pharmacological effects.
- [1] Zaman G, de Man J, Uitdehaag JCM, et al. Identification of selective inhibitors of the spindle assembly checkpoint kinase TTK (Mps1) for treatment of triple negative breast cancer. ESMO Open. 2020;5(Suppl 1):A20. Poster P6.14. View Source
- [2] Uitdehaag JCM, de Man J, Willemsen-Seegers N, et al. Target Residence Time-Guided Optimization on TTK Kinase Results in Inhibitors with Potent Anti-Proliferative Activity. Journal of Medicinal Chemistry. 2017;60(10):4161-4176. View Source
